molecular formula C18H22N4O3S B2888472 Ethyl 1-(2-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)acetyl)piperidine-4-carboxylate CAS No. 1286733-36-5

Ethyl 1-(2-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)acetyl)piperidine-4-carboxylate

Cat. No. B2888472
CAS RN: 1286733-36-5
M. Wt: 374.46
InChI Key: OAJCPLSNJYGHKH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds often involves reactions leading to the construction of heterocycles . Cyanoacetohydrazides are commonly used as precursors in these reactions . The reactions generally involve cyclocondensation and cyclization .


Chemical Reactions Analysis

The chemical reactions involving such compounds typically involve the use of cyanoacetohydrazides in heterocyclic synthesis via different types of reaction, including cyclocondensation and cyclization .

Scientific Research Applications

Antimicrobial and Antituberculosis Activity

Ethyl 1-(2-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)acetyl)piperidine-4-carboxylate and its analogues have been investigated for their antimicrobial properties. Specifically, derivatives of this compound have shown promising activity against Mycobacterium tuberculosis, one of the key pathogens causing tuberculosis. For instance, a related compound, ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate, demonstrated significant inhibition of Mycobacterium tuberculosis DNA gyrase and Mycobacterium smegmatis GyrB ATPase, indicating potential as an antituberculosis agent (Jeankumar et al., 2013).

Anticancer Properties

The compound and its analogues have also been evaluated for their potential as anticancer agents. A study synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluated them as anticancer agents. Certain compounds within this series exhibited strong anticancer activities, suggesting their therapeutic potential in cancer treatment (Rehman et al., 2018).

Anti-bacterial and Antifungal Activities

Research also suggests that derivatives of this compound show moderate to strong antibacterial and antifungal activities. This indicates their potential use in combating various bacterial and fungal infections. For instance, N-substituted derivatives of a related compound demonstrated considerable activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

Corrosion Inhibition

Additionally, functionalized derivatives of the compound have been studied as corrosion inhibitors. These studies show that such compounds can effectively inhibit corrosion of metals in acidic environments, which could be valuable in industrial applications (Haque et al., 2018).

Biological Activities and Optical Properties

Furthermore, research has been conducted on the biological activities and optical properties of new piperidine substituted benzothiazole derivatives. These studies contribute to understanding the broader application potential of the compound in various biological and photonic contexts (Shafi et al., 2021).

properties

IUPAC Name

ethyl 1-[2-(5-anilino-1,3,4-thiadiazol-2-yl)acetyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3S/c1-2-25-17(24)13-8-10-22(11-9-13)16(23)12-15-20-21-18(26-15)19-14-6-4-3-5-7-14/h3-7,13H,2,8-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAJCPLSNJYGHKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)CC2=NN=C(S2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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